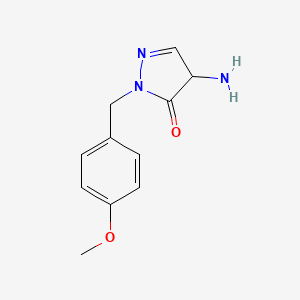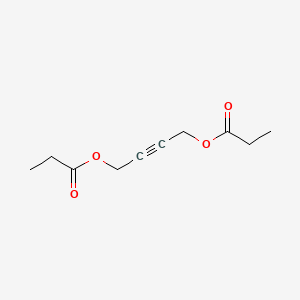![molecular formula C10H21NO2 B14758564 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol CAS No. 820-24-6](/img/structure/B14758564.png)
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is a chemical compound with a complex structure that includes both an amino group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-methylpentan-2-one with ethylene glycol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethanol
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethane
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethoxyethanol
Uniqueness
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
820-24-6 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-[2-(4-methylpentan-2-ylideneamino)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-9(2)8-10(3)11-4-6-13-7-5-12/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
ASUYVVXLZRWREJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=NCCOCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


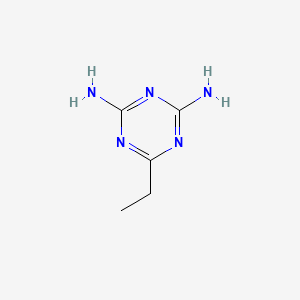
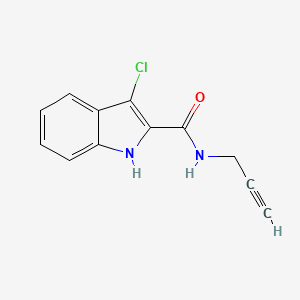
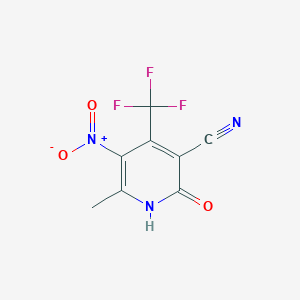

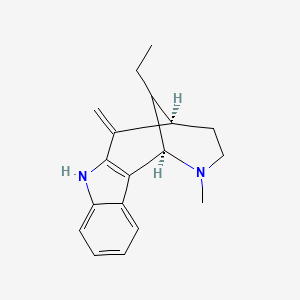
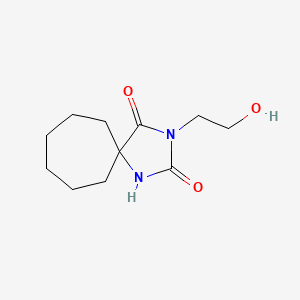
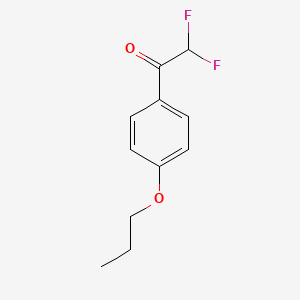

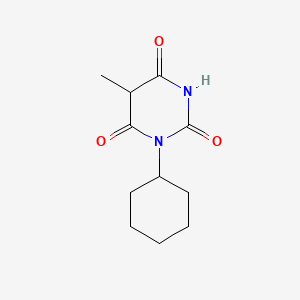
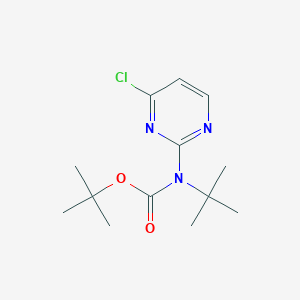
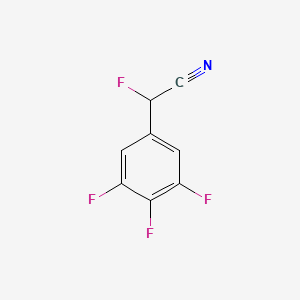
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
